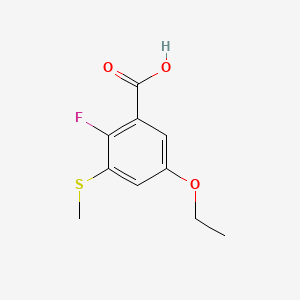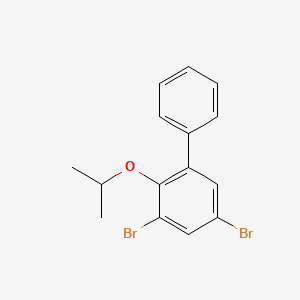
3,5-Dibromo-2-isopropoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-2-isopropoxy-1,1’-biphenyl: is an organic compound with the molecular formula C₁₅H₁₄Br₂O and a molecular weight of 370.079 g/mol . This compound is characterized by the presence of two bromine atoms and an isopropoxy group attached to a biphenyl structure. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl typically involves the bromination of 2-isopropoxy-1,1’-biphenyl. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Dehalogenated biphenyl compounds.
Coupling Products: Biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
Chemistry: 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the synthesis of complex biaryl compounds through coupling reactions .
Biology and Medicine: The compound is used in the development of pharmaceuticals and biologically active molecules. Its derivatives have shown potential in various biological assays and drug development processes .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. It is also used in the synthesis of specialty chemicals and intermediates .
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl depends on its application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form biaryl products. The bromine atoms play a crucial role in facilitating these reactions by providing reactive sites for catalyst interaction .
Comparaison Avec Des Composés Similaires
3,3’-Dibromo-1,1’-biphenyl: Similar structure but lacks the isopropoxy group.
1,1’-Biphenyl, 2,2’-dibromo-: Another dibromo biphenyl derivative with bromine atoms at different positions.
3,5-Dibromo-4-iodobiphenyl: Contains an additional iodine atom, making it more reactive in certain reactions.
Uniqueness: 3,5-Dibromo-2-isopropoxy-1,1’-biphenyl is unique due to the presence of the isopropoxy group, which imparts different electronic and steric properties compared to other dibromo biphenyl derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Propriétés
Formule moléculaire |
C15H14Br2O |
|---|---|
Poids moléculaire |
370.08 g/mol |
Nom IUPAC |
1,5-dibromo-3-phenyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C15H14Br2O/c1-10(2)18-15-13(8-12(16)9-14(15)17)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clé InChI |
HKGVXHUASQHWNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1Br)Br)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 7-(3-cyclopropyl-1-methoxy-1-oxopropan-2-yl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B14770376.png)
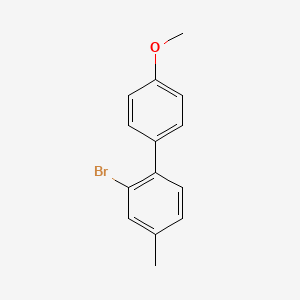
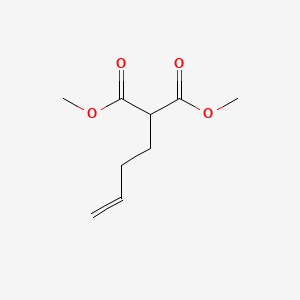
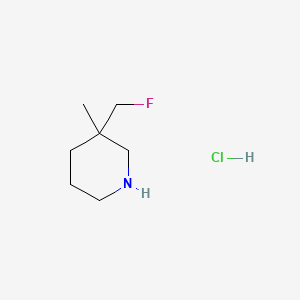

![Methyl (2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-[6-(dimethylamino)-1-methyl-2,4-dioxoquinazolin-3-yl]phenyl]propanoate](/img/structure/B14770387.png)
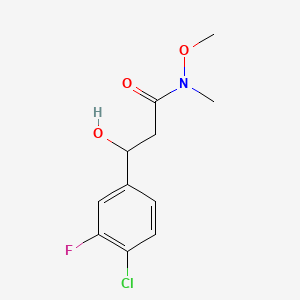
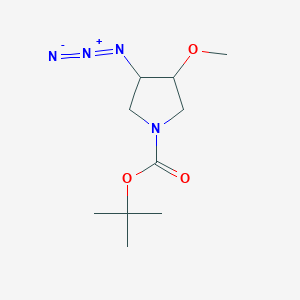

![[1,2,4]Triazolo[1,5-a]pyrazine-6-carbonitrile](/img/structure/B14770411.png)


![4-Bis[4-(trifluoromethyl)phenyl]phosphanylpentan-2-yl-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14770443.png)
